

4,6-Dichloro-5-iodopyrimidine CAS number and properties

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Compound of Interest

Compound Name: 4,6-Dichloro-5-iodopyrimidine

Cat. No.: B1396464

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An In-Depth Technical Guide to **4,6-Dichloro-5-iodopyrimidine** for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate **4,6-dichloro-5-iodopyrimidine**. It details its chemical identity, physicochemical properties, synthetic utility, and safety protocols, providing the necessary insights for its effective application in complex organic synthesis.

Core Chemical Identity and Properties

4,6-Dichloro-5-iodopyrimidine is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyrimidine core in biologically active molecules. The strategic placement of three distinct halogen atoms on the pyrimidine ring makes this compound a highly versatile and valuable building block for creating diverse molecular libraries.

Table 1: Physicochemical and Structural Identifiers

Property	Value	Source
CAS Number	1137576-38-5	
Molecular Formula	C ₄ HCl ₂ IN ₂	
Molecular Weight	274.88 g/mol	
IUPAC Name	4,6-dichloro-5-iodopyrimidine	
InChI Key	YKSZLCOPANWXES-UHFFFAOYSA-N	
SMILES	<chem>C1C=NC(=C(I)N1)Cl</chem>	
Physical Form	White to yellow to brown solid	

| Purity | Typically ≥98% | |

Synthesis and Strategic Considerations

While specific peer-reviewed synthetic procedures for **4,6-dichloro-5-iodopyrimidine** are not readily available in the provided search results, its synthesis can be logically inferred from established methods for preparing analogous dichloropyrimidines. The most common and industrially relevant approach involves the chlorination of a corresponding dihydroxypyrimidine precursor.

A plausible synthetic pathway would begin with 5-iodobarbituric acid or a similar 5-iodo-4,6-dihydroxypyrimidine derivative. This precursor undergoes dehydration and chlorination, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

The causality behind this choice is twofold:

- **POCl₃ Efficacy:** Phosphorus oxychloride is highly effective at converting the keto-enol tautomers of dihydroxypyrimidines into the desired chloro-substituted aromatic system.
- **Reaction Conditions:** The reaction is typically performed at elevated temperatures to drive the chlorination to completion. The subsequent workup involves carefully quenching the excess POCl₃ with ice water and extracting the product.

Chemical Reactivity: A Trifunctional Scaffold

The synthetic power of **4,6-dichloro-5-iodopyrimidine** lies in the differential reactivity of its three halogen substituents. This allows for sequential and site-selective modifications, making it an ideal scaffold for building complex molecular architectures.

- **Nucleophilic Aromatic Substitution (S_NAr):** The two chlorine atoms at the C4 and C6 positions are electron-deficient due to the electron-withdrawing nature of the pyrimidine nitrogens. This makes them highly susceptible to S_NAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. The two positions exhibit similar reactivity, and reaction conditions can sometimes be tuned to achieve mono- or di-substitution.
- **Transition-Metal-Catalyzed Cross-Coupling:** The iodine atom at the C5 position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions. Its reactivity in these reactions is significantly higher than that of the chloro groups. This enables the introduction of carbon-carbon (e.g., Suzuki, Sonogashira, Heck reactions) or carbon-heteroatom bonds with high selectivity, leaving the chloro substituents intact for subsequent S_NAr functionalization.

This differential reactivity provides a robust platform for combinatorial chemistry and the targeted synthesis of drug candidates.

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